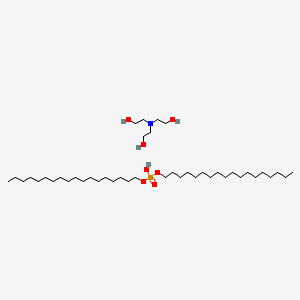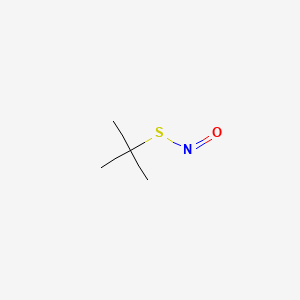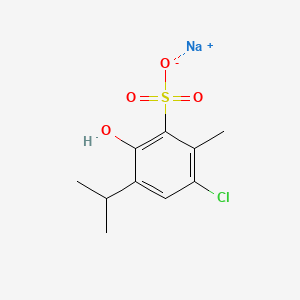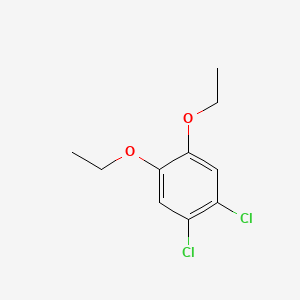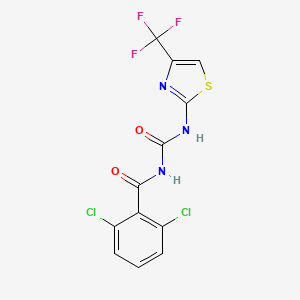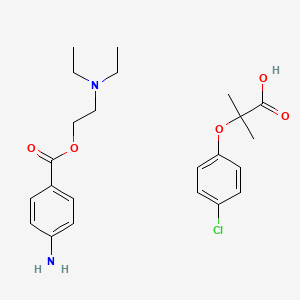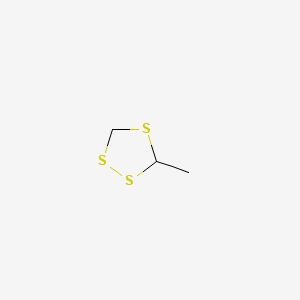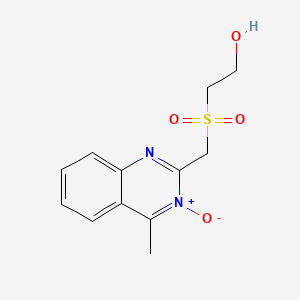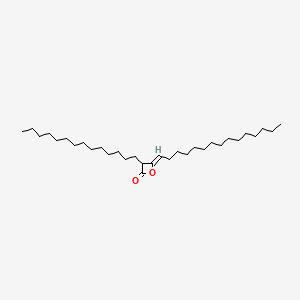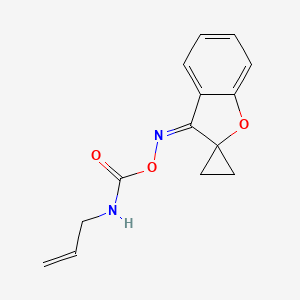
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is a complex organic compound that belongs to the class of pyrazoline derivatives This compound is characterized by its unique structure, which includes an azo group, a phenylcarbamoyl group, and a pyrazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate typically involves multiple steps. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological macromolecules. The phenylcarbamoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is unique due to the presence of both the azo and phenylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Propiedades
Número CAS |
23622-57-3 |
|---|---|
Fórmula molecular |
C25H21N5O4 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
ethyl 5-oxo-1-phenyl-4-[[4-(phenylcarbamoyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H21N5O4/c1-2-34-25(33)22-21(24(32)30(29-22)20-11-7-4-8-12-20)28-27-19-15-13-17(14-16-19)23(31)26-18-9-5-3-6-10-18/h3-16,21H,2H2,1H3,(H,26,31) |
Clave InChI |
BOEYUOOSUXSRCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


